molecular formula C7H12N2O B2360174 1,6-Diazaspiro[3.5]nonan-2-on CAS No. 1567085-15-7

1,6-Diazaspiro[3.5]nonan-2-on

Katalognummer: B2360174
CAS-Nummer: 1567085-15-7
Molekulargewicht: 140.186
InChI-Schlüssel: UWHZBGWQPZJOSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,6-Diazaspiro[35]nonan-2-one is a chemical compound with the molecular formula C₇H₁₂N₂O It is a spirocyclic compound, meaning it contains a unique structure where two rings are connected through a single atom

Wissenschaftliche Forschungsanwendungen

1,6-Diazaspiro[3.5]nonan-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design. It may serve as a scaffold for developing new therapeutic agents.

    Materials Science: The unique spirocyclic structure of the compound makes it a candidate for use in the synthesis of novel materials with specific properties.

    Biological Studies: Researchers study the compound’s interactions with biological molecules to understand its potential biological activity and mechanisms of action.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,6-Diazaspiro[3.5]nonan-2-one can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable diamine with a carbonyl compound can lead to the formation of the spirocyclic structure. The reaction conditions typically involve the use of a solvent such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 1,6-Diazaspiro[3.5]nonan-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

1,6-Diazaspiro[3.5]nonan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of a ketone or aldehyde, while reduction may yield an alcohol.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,6-Diazaspiro[3.5]nonan-7-one
  • 1,7-Diazaspiro[3.5]nonan-2-one

Uniqueness

1,6-Diazaspiro[3.5]nonan-2-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for applications where other similar compounds may not be suitable.

Biologische Aktivität

1,6-Diazaspiro[3.5]nonan-2-one is a bicyclic compound notable for its biological activity, particularly as a covalent inhibitor of the KRAS G12C protein. This compound has gained attention in medicinal chemistry due to its potential applications in cancer therapy, especially in targeting solid tumors associated with KRAS mutations.

Chemical Structure and Properties

  • Molecular Formula : C8H12N2OC_8H_{12}N_2O
  • Molecular Weight : Approximately 140.18 g/mol
  • Structural Characteristics : The compound features a spiro structure that incorporates two nitrogen atoms within its ring system, contributing to its unique reactivity and biological activity.

1,6-Diazaspiro[3.5]nonan-2-one acts primarily as a covalent inhibitor targeting the KRAS G12C protein , specifically binding to its switch-II pocket . This interaction disrupts the RAS signaling pathway, which is crucial for cellular proliferation and differentiation. The inhibition leads to a dose-dependent antitumor effect observed in various preclinical models.

Biochemical Pathways

The inhibition of KRAS G12C by this compound affects several biochemical pathways:

  • RAS Signaling Pathway : Involved in cell growth and survival.
  • Cell Proliferation : The compound's action results in reduced cellular proliferation rates.
  • Gene Expression Modulation : Alters the expression of genes involved in tumorigenesis .

Efficacy Studies

Several studies have highlighted the efficacy of 1,6-Diazaspiro[3.5]nonan-2-one:

  • A study reported that derivatives of this compound showed significant antitumor activity in xenograft mouse models, demonstrating high metabolic stability in human and mouse liver microsomes .
  • Another investigation revealed that lead compounds derived from 1,6-Diazaspiro[3.5]nonan-2-one exhibited potent inhibition against KRAS G12C with favorable pharmacokinetic properties, making them suitable candidates for further development in cancer therapeutics .

Case Studies

Study TitleFindingsReference
Discovery and Biological Evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one DerivativesIdentified as potent covalent inhibitors against KRAS G12C; demonstrated dose-dependent antitumor effects in xenograft models.
Biochemical Analysis of 1,6-Diazaspiro[3.5]nonan-2-oneShowed high metabolic stability; influenced cell signaling pathways leading to reduced proliferation.

Synthesis and Derivatives

The synthesis of 1,6-Diazaspiro[3.5]nonan-2-one can be achieved through various organic synthetic routes, including cyclization reactions involving nitrogen-containing precursors. Optimizing these pathways is crucial for enhancing yield and purity, particularly when preparing derivatives for biological evaluation.

Synthetic Routes

  • Cyclization of diazabicyclic intermediates.
  • Acylation reactions with appropriate substrates.

Eigenschaften

IUPAC Name

1,8-diazaspiro[3.5]nonan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c10-6-4-7(9-6)2-1-3-8-5-7/h8H,1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHZBGWQPZJOSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(=O)N2)CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.